molecular formula C6H6FNO B1448280 2-Fluoro-5-methylpyridin-4-OL CAS No. 1227594-35-5

2-Fluoro-5-methylpyridin-4-OL

Cat. No.: B1448280
CAS No.: 1227594-35-5
M. Wt: 127.12 g/mol
InChI Key: NWHWQQSOUUXLTN-UHFFFAOYSA-N
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Description

“2-Fluoro-5-methylpyridin-4-OL” is an organic compound that belongs to the pyridine family. It has a CAS Number of 1092561-59-5 and a molecular weight of 127.12 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula is C6H6FNO .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Efficient Synthesis and Functionalization

  • The compound has been utilized in the synthesis of cognition enhancers through efficient functionalization processes. For example, 2-Fluoro-4-methylpyridine is a key intermediate in producing novel alkylating agents used for bisalkylation of anthrone to prepare drug candidates enhancing acetylcholine release (Pesti et al., 2000).

Novel Synthetic Pathways

  • Novel synthetic pathways have been developed to create 4-fluoropyridines, which are valuable in various chemical syntheses. These pathways involve complex reactions including ireland-claisen and aza-cope rearrangements, showcasing the compound's versatility in organic chemistry (Wittmann et al., 2006).

Spectroscopic and Electronic Studies

  • Detailed geometrical optimization and spectroscopic studies of compounds like 2-Fluoro-4-iodo-5-methylpyridine reveal insights into intramolecular hydrogen bonding, molecular orbital energies, and non-linear optic properties. These studies provide a foundation for understanding the electronic influences and reactivity of such molecules (Selvakumari et al., 2022).

Herbicidal Activity

  • Research into 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates demonstrates the compound's potential as a herbicidal agent, inhibiting photosystem II electron transport. This indicates its applicability in agricultural chemistry to control weeds effectively (Liu et al., 2005).

Radiotracer Development for PET Imaging

  • The development of radiotracers for PET imaging, such as 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate, highlights the compound's significance in neuroimaging and studying brain disorders. Such advancements underscore its role in enhancing diagnostic imaging techniques (Kumata et al., 2015).

Photophysical Applications

  • In the domain of photophysics, complexes based on 2-(fluoro substituted phenyl)-4-methylpyridines have been synthesized for their blue phosphorescent emitting properties. These materials are explored for their potential use in OLEDs and other photonic applications, demonstrating the compound's versatility in materials science (Xu et al., 2009).

Safety and Hazards

“2-Fluoro-5-methylpyridin-4-OL” is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-methylpyridin-4-OL is the potassium (K+) channel . Potassium channels play a crucial role in maintaining the electrical potential of cells and are involved in various physiological processes such as nerve signal transmission and muscle contraction .

Mode of Action

This compound acts as a potassium channel blocker . It binds to exposed potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction . This interaction with the potassium channels results in the modulation of the electrical activity of the cell .

Biochemical Pathways

The action of this compound primarily affects the electrical signaling pathways in cells. By blocking potassium channels, it prevents the efflux of potassium ions, thereby altering the membrane potential and influencing the conduction of electrical signals . This can have downstream effects on various cellular processes that are regulated by electrical signaling.

Pharmacokinetics

Similar compounds have been shown to exhibit good permeability to an artificial brain membrane, suggesting potential for good bioavailability . Additionally, these compounds have been found to be stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1, which is responsible for the metabolism of many drugs .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of electrical signaling in cells. By blocking potassium channels, it can enhance impulse conduction in demyelinated axons . This can potentially improve the function of nerve cells in conditions where demyelination has occurred, such as in multiple sclerosis .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-methylpyridin-4-OL plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The hydroxyl group on this compound can form hydrogen bonds with active site residues of enzymes, potentially inhibiting or modifying their activity. Additionally, the fluorine atom can engage in halogen bonding, further influencing the compound’s binding affinity and specificity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For instance, this compound can alter the expression of genes involved in oxidative stress response, thereby impacting cellular redox balance . Additionally, its interaction with membrane proteins can affect ion transport and cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. This inhibition can be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can activate certain receptors by mimicking endogenous ligands, leading to downstream signaling events . Changes in gene expression induced by this compound are often mediated through transcription factors that respond to altered cellular conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained alterations in cellular metabolism and gene expression, indicating its potential for prolonged biological activity.

Properties

IUPAC Name

2-fluoro-5-methyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-3-8-6(7)2-5(4)9/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHWQQSOUUXLTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=CC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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